molecular formula C12H24BrNO3 B13305931 tert-Butyl N-(3-bromo-2-methoxy-2-methylpropyl)-N-ethylcarbamate

tert-Butyl N-(3-bromo-2-methoxy-2-methylpropyl)-N-ethylcarbamate

Cat. No.: B13305931
M. Wt: 310.23 g/mol
InChI Key: LAAHIWOIKPSAJQ-UHFFFAOYSA-N
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Description

tert-Butyl N-(3-bromo-2-methoxy-2-methylpropyl)-N-ethylcarbamate is a chemical compound known for its unique structure and potential applications in various fields. This compound is characterized by the presence of a tert-butyl group, a bromo substituent, a methoxy group, and an ethylcarbamate moiety. Its complex structure makes it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl N-(3-bromo-2-methoxy-2-methylpropyl)-N-ethylcarbamate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Methoxylation: The addition of the methoxy group.

    Carbamoylation: The formation of the carbamate group by reacting with an appropriate carbamoylating agent.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-(3-bromo-2-methoxy-2-methylpropyl)-N-ethylcarbamate can undergo various chemical reactions, including:

    Substitution Reactions: The bromo group can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.

    Hydrolysis: The carbamate group can be hydrolyzed to form corresponding amines and alcohols.

Common Reagents and Conditions

    Substitution: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.

    Oxidation: Oxidizing agents like potassium permanganate can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted derivatives, while hydrolysis can produce amines and alcohols.

Scientific Research Applications

tert-Butyl N-(3-bromo-2-methoxy-2-methylpropyl)-N-ethylcarbamate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl N-(3-bromo-2-methoxy-2-methylpropyl)-N-ethylcarbamate involves its interaction with specific molecular targets. The bromo and methoxy groups may play a role in binding to enzymes or receptors, while the carbamate group can participate in covalent modifications. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl N-(3-chloro-2-methoxy-2-methylpropyl)-N-ethylcarbamate
  • tert-Butyl N-(3-fluoro-2-methoxy-2-methylpropyl)-N-ethylcarbamate
  • tert-Butyl N-(3-iodo-2-methoxy-2-methylpropyl)-N-ethylcarbamate

Uniqueness

tert-Butyl N-(3-bromo-2-methoxy-2-methylpropyl)-N-ethylcarbamate is unique due to the presence of the bromo group, which can impart distinct reactivity and properties compared to its chloro, fluoro, and iodo analogs. This uniqueness makes it valuable for specific applications where the bromo substituent is advantageous.

Properties

Molecular Formula

C12H24BrNO3

Molecular Weight

310.23 g/mol

IUPAC Name

tert-butyl N-(3-bromo-2-methoxy-2-methylpropyl)-N-ethylcarbamate

InChI

InChI=1S/C12H24BrNO3/c1-7-14(9-12(5,8-13)16-6)10(15)17-11(2,3)4/h7-9H2,1-6H3

InChI Key

LAAHIWOIKPSAJQ-UHFFFAOYSA-N

Canonical SMILES

CCN(CC(C)(CBr)OC)C(=O)OC(C)(C)C

Origin of Product

United States

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